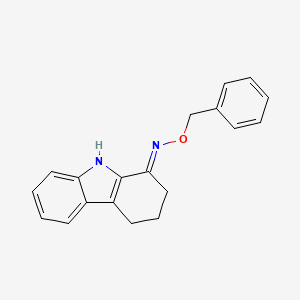
2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . It is a light-beige powder and is stored at room temperature . It has a melting point of 168-170°C .
Synthesis Analysis
The synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-one” involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The process can lead to complete aromatization of the polycyclic system .
Molecular Structure Analysis
The InChI code for “2,3,4,9-tetrahydro-1H-carbazol-1-one” is 1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10 (8)13-12 (9)11/h1-2,4,6,13H,3,5,7H2 .
Physical And Chemical Properties Analysis
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a light-beige powder with a melting point of 168-170°C . It has a molecular weight of 185.23 and its InChI code is 1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10 (8)13-12 (9)11/h1-2,4,6,13H,3,5,7H2 .
科学的研究の応用
Diverse Oxygenations in Enzyme Catalysis
Carbazole 1,9a-dioxygenase (CARDO), a multicomponent enzyme, can catalyze angular dioxygenation, cis dihydroxylation, and monooxygenation of various aromatic compounds. This broad substrate range includes conversions relevant to compounds like carbazole and derivatives thereof, demonstrating the enzyme's versatility in oxygenation reactions, which may extend to 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime (Nojiri et al., 1999).
Catalysis in Organic Synthesis
The compound's structure aligns with studies involving Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation reactions. These processes are effective in forming various heterocyclic compounds, such as piperidines and oxygen heterocycles, indicating potential applications in organic synthesis (Zhang et al., 2006).
Photocarboxylation and Carbon Dioxide Utilization
A visible-light-mediated carboxylation process for benzylic C–H bonds with CO2 involves photo-oxidation and electron transfer steps, which could potentially be applied to 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime derivatives. This process offers a novel approach to forming carboxylic acids, highlighting potential applications in sustainable chemistry and carbon capture (Meng et al., 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives have been synthesized and characterized for their potential in OLEDs. These derivatives, including those related to 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime, exhibit promising properties for use in electronic devices due to their photoluminescence and electroluminescent efficiencies (Guan et al., 2006).
Photocatalysis in Organic Reactions
The compound’s structure is related to donor-acceptor fluorophores used as metal-free photocatalysts. These catalysts, including carbazole derivatives, are applied in various organic reactions, suggesting potential uses for 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyl oxime in photocatalytic transformations (Shang et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(E)-N-phenylmethoxy-2,3,4,9-tetrahydrocarbazol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-7-14(8-3-1)13-22-21-18-12-6-10-16-15-9-4-5-11-17(15)20-19(16)18/h1-5,7-9,11,20H,6,10,12-13H2/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSBLISUZLYCW-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOCC3=CC=CC=C3)C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OCC3=CC=CC=C3)/C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

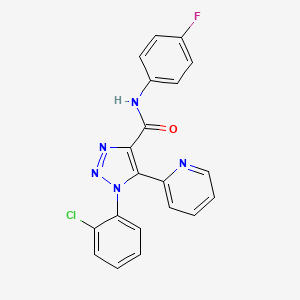
![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2679805.png)
![2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2679806.png)
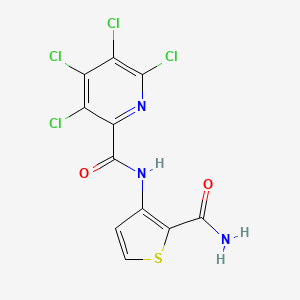

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2679810.png)
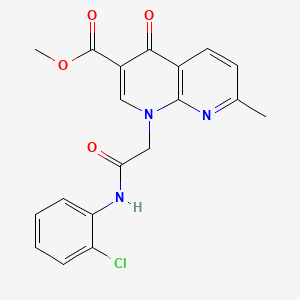
![1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2679814.png)
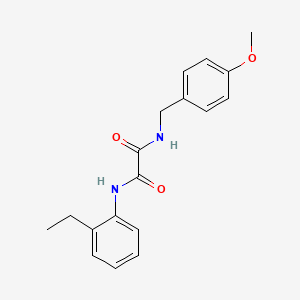
![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)